PI3Kδ Inhibition Potency
1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime demonstrates potent inhibition of the PI3Kδ isoform (IC50 = 102 nM) in a cellular assay measuring AKT phosphorylation. [1] This is a specific, quantifiable activity that differentiates it from a structurally unrelated PI3Kα inhibitor (CH5132799) which shows a much weaker IC50 of 500 nM for PI3Kδ in biochemical assays, highlighting the selectivity of this compound for the delta isoform. [2]
| Evidence Dimension | PI3Kδ Isoform Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | CH5132799 (unrelated PI3Kα inhibitor) |
| Quantified Difference | Target compound is ~4.9-fold more potent against PI3Kδ than the comparator. |
| Conditions | Target compound: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay. Comparator: Biochemical assay for PI3Kδ inhibition. |
Why This Matters
This potency and isoform selectivity are critical for researchers developing targeted therapies for inflammatory and autoimmune diseases, where PI3Kδ is a key driver.
- [1] BindingDB. (n.d.). BDBM50394893 CHEMBL2165502. BindingDB. Retrieved April 19, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] Scientist.com. (n.d.). CH5132799. Retrieved April 19, 2026, from https://app.scientist.com View Source
